4-Nitro-2H-1,2,3-triazole
Overview
Description
4-Nitro-2H-1,2,3-triazole: is a heterocyclic compound that belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of a nitro group (-NO2) at the fourth position of the triazole ring. Triazoles, including this compound, are known for their stability and diverse biological activities, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 4-Nitro-2H-1,2,3-triazole are enzymes and receptors . The unique structure of the triazole ring facilitates the formation of a variety of non-covalent bonds with these targets . This interaction induces broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV activities .
Mode of Action
This compound interacts with its targets by forming non-covalent bonds . This interaction results in changes in the function of the target enzymes and receptors, leading to various biological activities . For example, the 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities .
Biochemical Pathways
It is known that the compound’s interaction with enzymes and receptors can affect various biological activities . These activities can influence multiple biochemical pathways, leading to downstream effects such as anticancer, antituberculosis, antibacterial, and anti-HIV activities .
Pharmacokinetics
The compound’s unique structure and broad-spectrum biological activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . For example, the compound’s anti-ChE activity results from its inhibition of both AChE and BuChE activities . This inhibition can affect neurotransmission, potentially leading to various neurological effects .
Biochemical Analysis
Biochemical Properties
4-Nitro-2H-1,2,3-triazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways in which it is involved . Additionally, this compound can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . For instance, it can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes related to antioxidant defense.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzymatic activities. For example, this compound can inhibit the activity of DNA polymerase, thereby affecting DNA replication and repair processes . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which can further participate in various biochemical reactions . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall organismal health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2H-1,2,3-triazole typically involves the nitration of 2H-1,2,3-triazole. One common method is the nitration of 2-phenyl-1,2,3-triazole using a nitrating mixture at temperatures ranging from 115°C to 125°C. This process introduces the nitro group at the fourth position of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: Azides and alkynes under copper-catalyzed conditions
Major Products:
Reduction: 4-Amino-2H-1,2,3-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Cycloaddition: Triazole derivatives with additional ring structures
Scientific Research Applications
4-Nitro-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of high-energy materials and explosives due to its stability and energetic properties .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions.
4-Nitro-1H-1,2,3-triazole: A tautomeric form with the nitro group at the same position but different hydrogen placement.
5-Nitro-2H-1,2,3-triazole: A similar compound with the nitro group at the fifth position .
Uniqueness: 4-Nitro-2H-1,2,3-triazole is unique due to its specific nitro group placement, which influences its chemical reactivity and biological activity. This compound’s stability and ability to undergo diverse chemical reactions make it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
4-nitro-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWFUSVDJIVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932592 | |
Record name | 5-Nitro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14544-45-7, 84406-63-3 | |
Record name | 14544-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 14544-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there synthetic routes to produce triazole derivatives with other functional groups?
A2: [] Yes, the synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles demonstrates the feasibility of incorporating an oxyran-2-ylmethyl group onto the triazole ring. This highlights the versatility of triazole chemistry and the potential to create diverse derivatives with tailored properties.
Q2: Can trifluoromethyl sulfones or perfluoroalkanesulfonamides be incorporated into azole structures?
A3: [] Yes, research indicates the successful incorporation of trifluoromethyl sulfones and perfluoroalkanesulfonamides into various azole structures. The introduction of these groups can significantly alter the physicochemical properties of the resulting compounds, potentially influencing their reactivity, stability, and biological activity.
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